Manzamine E
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Overview
Description
Manzamine E is a member of the manzamine family, a class of marine alkaloids isolated from marine sponges. These compounds are known for their complex structures and diverse biological activities. This compound, like its relatives, features a unique polycyclic structure that includes a β-carboline moiety. The manzamine family has garnered significant interest due to its potential therapeutic applications, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of manzamine E involves several intricate steps due to its complex structure. One common approach includes the stereoselective Michael nitro olefin addition, followed by a nitro-Mannich/lactamization cascade, iminium ion cyclization, and stereoselective ring-closing metathesis . These steps require precise control of reaction conditions to ensure the correct stereochemistry and formation of the desired polycyclic framework.
Industrial Production Methods: Industrial-scale production of this compound typically involves extraction from marine sponges, followed by purification. The fresh sponge is extracted with acetone, and the total alkaloid fraction is obtained using an acid-base partition scheme. This is followed by fractionation using silica gel vacuum liquid chromatography . This method allows for the isolation of this compound in sufficient quantities for further research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions: Manzamine E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to introduce oxygen functionalities into the this compound structure.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides to introduce various substituents.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
Manzamine E shares structural similarities with other manzamine alkaloids, such as manzamine A, manzamine B, and ircinal A. These compounds also feature a β-carboline moiety and exhibit similar biological activities . this compound is unique in its specific structural modifications, which contribute to its distinct biological profile. For instance, this compound has shown potent activity against certain cancer cell lines and infectious agents, making it a valuable addition to the manzamine family .
Comparison with Similar Compounds
- Manzamine A
- Manzamine B
- Ircinal A
- 12,34-Oxamanzamine E
- 8-Hydroxymanzamine A
Properties
Molecular Formula |
C36H44N4O2 |
---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one |
InChI |
InChI=1S/C36H44N4O2/c41-26-10-9-20-40-25(13-14-26)22-35-24-39-19-8-4-2-1-3-7-17-36(42,34(35)40)23-29(30(35)16-21-39)32-33-28(15-18-37-32)27-11-5-6-12-31(27)38-33/h1,3,5-6,11-12,15,18,23,25,30,34,38,42H,2,4,7-10,13-14,16-17,19-22,24H2/b3-1-/t25?,30-,34?,35-,36-/m0/s1 |
InChI Key |
LTHULOBARTYAMF-JUOMLHCBSA-N |
Isomeric SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)(C4[C@]3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
Origin of Product |
United States |
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